Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This reaction forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. Subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Hydrogenation reactions can reduce the compound to its fully saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst under high pressure and temperature.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds share a similar core structure but differ in their ester functional groups.
Tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates: These compounds have a tert-butyl group instead of an ethyl group, which can affect their chemical properties and reactivity.
Pyrazolo[1,5-a]pyrazines: These compounds have a similar pyrazole core but differ in their ring fusion and substituents
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)9-7-12-13-6-4-5-8(2)10(9)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
OICMJLFIRGKRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(CCCN2N=C1)C |
Origin of Product |
United States |
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